4-(Chloromethyl)-2-fluorobenzoic acid
Description
Current Significance in Fine Chemical and Intermediate Synthesis
The primary significance of 4-(Chloromethyl)-2-fluorobenzoic acid in contemporary organic synthesis lies in its utility as a specialized intermediate. Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals, particularly pharmaceuticals and agrochemicals. Fluorinated aromatic compounds, in particular, are a rapidly growing class of fine chemicals due to the unique properties that fluorine atoms impart to molecules, such as enhanced metabolic stability and increased lipophilicity. guidechem.com
This compound serves as a precursor in the synthesis of more complex molecules. For instance, it is a key reagent in the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a potential analgesic compound derived from salicylic acid. nih.gov In this synthesis, the carboxylic acid function of this compound is activated (e.g., by conversion to an acyl chloride) and then reacted with the hydroxyl group of salicylic acid to form an ester linkage. nih.gov This demonstrates its role in building larger molecules through straightforward and well-established chemical reactions.
While direct and extensive research on this compound itself is not widely published, the applications of its close structural analogs, such as 4-chloro-2-fluorobenzoic acid, provide insight into its potential roles. The chloro-analog is used in the synthesis of fungicides, ATX inhibitors, NHE3 inhibitors, and NMDA receptor antagonists, highlighting the importance of this substitution pattern in creating biologically active molecules. hsppharma.com
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 4-Chloro-2-fluorobenzoic acid | 446-30-0 | C7H4ClFO2 | 174.56 | 204-208 |
| 2-Chloro-4-fluorobenzoic acid | 446-29-7 | C7H4ClFO2 | 174.56 | 181-185 |
Historical Context of Its Emergence in Synthetic Methodologies
The emergence of this compound as a synthetic building block is rooted in the broader history of organic chemistry, particularly the development of methods for the synthesis and functionalization of aromatic carboxylic acids. Benzoic acid itself was first described in the 16th century, isolated from gum benzoin. wikipedia.orgbritannica.com However, it was not until the 19th and 20th centuries that systematic methods for the synthesis of its derivatives were developed.
The industrial production of benzoic acid derivatives often began with the oxidation of substituted toluenes. wikipedia.org For example, the synthesis of 4-chloromethyl benzoic acid can be achieved through the chlorination of 4-methylbenzoic acid. google.com The introduction of fluorine into aromatic rings became a significant area of research in the mid-20th century, driven by the growing interest in fluorinated compounds in medicine and materials science. The development of reactions like the Balz-Schiemann reaction, which allows for the introduction of fluorine via diazotization of an amino group, was a key enabler for the synthesis of a wide range of fluorinated aromatic compounds. guidechem.com
The synthesis of polysubstituted benzene (B151609) rings, especially those with different functional groups, has always been a challenge in organic synthesis, requiring careful strategic planning to control regioselectivity. The development of transition-metal-catalyzed cross-coupling and C-H functionalization reactions in the late 20th and early 21st centuries has greatly expanded the toolkit for creating complex aromatic compounds. researchgate.netacs.org It is within this context of advancing synthetic capabilities that specialized reagents like this compound became accessible and valuable for specific synthetic applications.
Overview of Research Trajectories for this compound
While specific, dedicated research programs on this compound are not prominent in the current literature, its structure suggests several logical research trajectories, primarily centered on its use as a versatile building block.
Medicinal Chemistry and Drug Discovery : The most probable application of this compound is in the synthesis of novel bioactive molecules. The fluorinated phenylmethyl moiety is a common feature in many pharmaceutical compounds. Future research will likely involve using this compound to synthesize series of compounds for screening against various biological targets. The dual functional groups allow for the creation of diverse libraries of esters, amides, and ethers, which can be tested for a wide range of therapeutic activities. The known use of a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, in the solid-phase synthesis of heterocyclic libraries underscores the potential of this class of molecules in drug discovery. nih.gov
Synthesis of Complex Heterocycles : The bifunctional nature of this compound makes it an excellent candidate for the synthesis of fused heterocyclic systems. For example, the carboxylic acid could be reacted with a binucleophilic reagent, followed by an intramolecular cyclization involving the chloromethyl group to form a new ring system. Such heterocyclic scaffolds are of great interest in medicinal chemistry due to their prevalence in existing drugs.
Development of Novel Synthetic Methodologies : The compound could be used as a test substrate for the development of new synthetic methods. For example, researchers might explore novel transition-metal-catalyzed reactions that selectively functionalize one of the groups in the presence of the other, or that activate the C-H bonds of the aromatic ring.
Materials Science : Although less common, functionalized benzoic acids can be used in the preparation of specialty polymers or liquid crystals. The rigid aromatic core and the reactive handles of this compound could potentially be used to synthesize materials with specific electronic or optical properties. The use of the related 4-chloro-2-fluorobenzoic acid in the preparation of potential liquid crystals points to this possibility. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEIZDNBMSCOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloromethyl 2 Fluorobenzoic Acid
Established Retrosynthetic Strategies and Forward Synthesis Routes
Retrosynthetic analysis of 4-(Chloromethyl)-2-fluorobenzoic acid points to several viable starting materials and key bond formations. The primary disconnections involve the carbon-carbon bond of the carboxylic acid and the carbon-chlorine bond of the chloromethyl group. This leads to precursors such as 2-fluoro-4-methylbenzoic acid (for subsequent chloromethylation of the methyl group) or 2-fluorotoluene (for chloromethylation and subsequent oxidation).
A common and established route begins with a readily available substituted toluene derivative. One plausible pathway starts from 2-fluoro-4-methyltoluene. The synthesis would proceed through the following key steps:
Side-chain chlorination: The methyl group of 2-fluoro-4-methyltoluene can be converted to a chloromethyl group via radical chlorination.
Oxidation: The resulting benzylic chloride can then be oxidized to the corresponding carboxylic acid.
Alternatively, the synthesis can commence with the oxidation of the toluene precursor first, followed by chloromethylation. Starting with 2-fluoro-4-methyltoluene, the methyl group can be oxidized to a carboxylic acid to form 2-fluoro-4-methylbenzoic acid. The subsequent step is the introduction of the chloromethyl group. However, the order of reactions is critical to ensure correct regiochemistry, as the directing effects of the substituents play a crucial role.
Another approach involves starting with m-fluoroaniline. A multi-step sequence could involve:
Protection of the amino group.
Introduction of a formyl group via a Vilsmeier-Haack reaction.
Oxidation of the aldehyde to a carboxylic acid.
Diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the chloromethyl group.
A similar multi-step synthesis is employed for 4-chloromethyl benzoic acid chlorides, starting from 4-xylyl alcohols, which undergo chlorination and hydrolysis before acylation.
Achieving the correct 1,2,4-substitution pattern is the central challenge in synthesizing this compound. The directing effects of the fluorine and carboxyl groups dictate the position of incoming electrophiles.
Fluorine: As an ortho-, para-director, it activates the positions C3 and C5 (ortho) and C4 (para).
Carboxylic Acid: As a meta-director, it directs incoming groups to the C3 and C5 positions.
When starting with 2-fluorobenzoic acid, the directing effects are synergistic for substitution at the C3 and C5 positions. To achieve substitution at the C4 position, a different strategy is required. A common method is the chloromethylation of a precursor where the 4-position is activated. For instance, starting with 2-fluorotoluene, both the fluorine and the methyl group are ortho-, para-directors, strongly favoring electrophilic substitution at the 4-position (para to the fluorine and ortho to the methyl).
A direct regioselective chloromethylation reaction has been described for similar aromatic compounds using reagents like trioxane/thionyl chloride or chlorosulfonic acid in sulfuric acid. This method could potentially be applied to a suitable 2-fluorobenzoic acid precursor. The choice of reagents and reaction conditions is paramount to control the regioselectivity and prevent the formation of unwanted isomers.
The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. Key variables include temperature, reaction time, choice of solvent, and the nature and concentration of catalysts and reagents.
For instance, in the synthesis of the related 4-Chloro-2-fluorobenzoic acid from 2-fluoro-4-chlorotoluene, specific conditions involving a cobalt acetate catalyst and oxygen under pressure at elevated temperatures were optimized to achieve high yields. Such catalytic oxidation processes are often fine-tuned to maximize conversion and minimize side-product formation.
Similarly, chlorination and acylation reactions often require careful control. In the synthesis of 4-chloromethyl benzoic acid chlorides, the rate of addition of reagents and temperature control were specified to ensure high purity and yield. For example, dropwise addition of oxalyl chloride at a controlled rate followed by a specific reaction time was employed to achieve a product purity of over 99%.
Table 1: Example of Optimized Reaction Conditions for a Related Synthesis This table is based on the synthesis of 4-Chloro-2-fluorobenzoic acid and illustrates the types of parameters that are optimized.
| Parameter | Condition | Outcome/Note |
| Starting Material | 2-fluoro-4-chlorotoluene | A common aromatic precursor. |
| Catalyst | Co(OAc)₂·4H₂O, AIBN, NaBr | A mixed catalytic system for oxidation. |
| Oxidant | Oxygen | Used under pressure (1.2 MPa). |
| Solvent | Acetic Acid (HOAc) | Provides the reaction medium. |
| Temperature | 130 °C | High temperature to drive the reaction. |
| Reaction Time | 1.5 h | Optimized for high conversion. |
| Yield | 89% | Demonstrates an efficient conversion. |
Novel and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. This includes focusing on atom economy, reducing waste, and utilizing catalytic methods.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Traditional multi-step syntheses, which often involve protecting groups and stoichiometric reagents, can have low atom economy.
The development of atom-economical routes for this compound would focus on direct functionalization reactions. For example, a direct C-H activation and chloromethylation of 2-fluorobenzoic acid at the C4 position would be highly atom-economical, as it would avoid the need for pre-functionalized substrates and reduce the number of synthetic steps. While specific examples for this exact molecule are not prevalent in the reviewed literature, this remains an active area of research in synthetic organic chemistry. The principles of green chemistry, such as using less hazardous reagents and minimizing waste, are central to these developing strategies.
Catalysis is a cornerstone of sustainable synthesis, offering pathways with lower energy consumption, higher selectivity, and reduced waste. Several steps in the synthesis of this compound can benefit from catalytic methods.
Catalytic Oxidation: As mentioned, the oxidation of a methyl group to a carboxylic acid can be performed using catalytic systems like cobalt(II) acetate with oxygen as the terminal oxidant, which is a greener alternative to stoichiometric oxidants like potassium permanganate (B83412) or chromic acid.
Catalytic Chloromethylation: The chloromethylation of aromatic rings can be catalyzed by Lewis acids. Research has shown that metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), can effectively catalyze the chloromethylation of aromatic compounds under biphasic conditions. These catalysts are often stable and can be used in small quantities, enhancing the sustainability of the process.
Catalytic Cross-Coupling: For building the aromatic core itself, palladium-catalyzed cross-coupling reactions are a powerful tool, although they may be more relevant for analogues with more complex substitution patterns.
Application of Catalytic Transformations in its Preparation
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers a potential avenue for the synthesis of this compound. One plausible approach is the direct chloromethylation of 2-fluorobenzoic acid. The classic method for this transformation is the Blanc chloromethylation, which typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst. wikipedia.org Common catalysts for this reaction include zinc chloride, aluminum chloride, and tin(IV) chloride. dur.ac.uk The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org
However, the presence of the carboxylic acid group, which is a deactivating substituent, makes the aromatic ring less susceptible to electrophilic attack. jk-sci.com This can lead to low yields or the need for harsh reaction conditions. Research on the chloromethylation of other deactivated aromatic compounds has shown that stronger catalytic systems or alternative reagents might be necessary. google.com For instance, the use of chloromethyl methyl ether in the presence of a strong acid has been employed for deactivated substrates. wikipedia.org
An alternative transition metal-catalyzed strategy could involve a multi-step synthesis starting from a more reactive precursor. For example, a cobalt-catalyzed oxidation of a suitably substituted toluene derivative, such as 2-fluoro-4-methyltoluene, could yield 2-fluoro-4-methylbenzoic acid. Subsequent benzylic chlorination of this intermediate would provide the target compound.
| Catalyst Type | Reagents | Potential Advantages | Potential Challenges |
| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Formaldehyde, HCl | Well-established methodology | Deactivation by the carboxylic acid group, formation of by-products google.com |
| Cobalt Complexes | O₂ | Applicable for oxidation of toluene precursors | Requires a multi-step synthesis |
Organocatalytic Approaches
The application of organocatalysis to the direct chloromethylation of aromatic compounds is a less explored area compared to transition metal catalysis. However, the principles of organocatalysis, such as the activation of substrates through the formation of reactive intermediates with organic molecules, could potentially be applied. For instance, a chiral organocatalyst could be envisioned to control the regioselectivity of the chloromethylation if multiple positions on the aromatic ring were available for substitution. As of now, specific organocatalytic methods for the synthesis of this compound have not been reported in the literature, representing a potential area for future research.
Flow Chemistry and Continuous Synthesis Techniques for Process Intensification
Flow chemistry presents significant advantages for the synthesis of this compound, particularly in addressing the safety concerns associated with chloromethylation. The Blanc chloromethylation is known to produce the highly carcinogenic by-product bis(chloromethyl) ether. wikipedia.org Continuous flow reactors, with their high surface-area-to-volume ratio, allow for precise control over reaction temperature and residence time, which can minimize the formation of such hazardous by-products. wuxiapptec.com
Furthermore, the enhanced heat transfer in flow reactors can safely manage the exothermicity of the reaction, allowing for higher reaction temperatures and potentially overcoming the deactivating effect of the carboxylic acid group. wiley-vch.de The in-situ generation and immediate consumption of reactive and hazardous intermediates is another key benefit of flow chemistry, which would be highly relevant for chloromethylation reactions. wiley-vch.de A conceptual flow setup would involve pumping solutions of 2-fluorobenzoic acid and the chloromethylating agent through a heated reactor coil containing a packed bed of a solid Lewis acid catalyst.
Chemoenzymatic or Biocatalytic Strategies (If applicable)
Currently, there are no established chemoenzymatic or biocatalytic methods for the direct chloromethylation of aromatic compounds. Enzymes are highly specific catalysts and the introduction of a chloromethyl group via this route would require a novel enzyme with the appropriate activity. While biocatalysis is widely used for other transformations, its application in this specific context remains a prospective field of research.
Challenges and Future Directions in the Synthesis of this compound
Addressing By-product Formation and Purification Complexities
A significant challenge in the synthesis of this compound via chloromethylation is the formation of by-products. A common side reaction is the formation of diarylmethane derivatives, where the chloromethylated product reacts with another molecule of the starting material. dur.ac.uk This not only reduces the yield of the desired product but also complicates the purification process. Polychloromethylation can also occur, leading to the introduction of multiple chloromethyl groups on the aromatic ring. unive.it
Purification of the final product would likely involve techniques such as recrystallization or distillation. google.comresearchgate.net Given that the physical properties of the desired product and the diarylmethane by-product may be similar, their separation could be challenging. Future research should focus on developing more selective catalytic systems that minimize the formation of these by-products. The use of phase transfer catalysts has shown promise in improving the selectivity of chloromethylation reactions in some cases. unive.it
| Challenge | Description | Potential Mitigation Strategies |
| Diaryl Methane By-products | Reaction of the product with the starting material. dur.ac.uk | Optimization of reaction conditions (temperature, concentration), use of selective catalysts. |
| Polychloromethylation | Introduction of multiple chloromethyl groups. unive.it | Control of stoichiometry and reaction time. |
| Carcinogenic By-products | Formation of bis(chloromethyl) ether. wikipedia.org | Use of flow chemistry for in-situ generation and consumption. |
| Purification | Separation of product from by-products. | Advanced purification techniques like melt crystallization. researchgate.net |
Stereochemical Control in Analogous Systems (If chirality is introduced)
The target molecule, this compound, is achiral. Therefore, stereochemical control is not a factor in its synthesis. However, if the synthetic target were an analogous compound with a chiral center, for example, by replacing the chloromethyl group with a 1-chloroethyl group, then enantioselective synthesis would become a critical consideration. In such a hypothetical scenario, the development of asymmetric catalysts, either transition metal-based or organocatalytic, would be necessary to control the stereochemistry of the newly formed chiral center.
Development of Highly Efficient and Green Methodologies
The industrial synthesis of specialty chemicals, such as this compound, is increasingly governed by the principles of green chemistry. These principles advocate for the development of processes that are not only economically viable but also minimize environmental impact through reduced waste, lower energy consumption, and the use of less hazardous materials. Research efforts are therefore directed towards innovating beyond traditional synthetic routes to establish methodologies that are both highly efficient and environmentally benign.
The development of such methodologies for this compound can be conceptualized by improving upon plausible conventional synthetic pathways, such as the oxidation of a toluene precursor or the chloromethylation of a benzoic acid derivative.
Advancements in Oxidation Chemistry
A primary route for the synthesis of benzoic acids involves the catalytic oxidation of the corresponding methyl group on a toluene ring. For this compound, this would involve the oxidation of 4-(chloromethyl)-2-fluorotoluene. Traditional methods for similar transformations often rely on heavy metal catalysts and harsh reaction conditions. For instance, the synthesis of the related compound 4-Chloro-2-fluorobenzoic acid can be achieved via the oxidation of 2-fluoro-4-chlorotoluene using a cobalt(II) acetate catalyst with oxygen at elevated temperatures (130 °C) and pressures (1.2 MPa) in acetic acid. chemicalbook.com While effective, this approach presents several opportunities for green innovation.
Highly efficient and green methodologies focus on several key areas of improvement:
Benign Catalysts: Replacing cobalt and other heavy metals with more environmentally friendly or recyclable catalyst systems is a primary goal. Research into metal-free oxidation catalysts or heterogeneous catalysts that can be easily recovered and reused is a significant area of development. rsc.org
Greener Solvents and Oxidants: Acetic acid is a volatile organic compound (VOC). Green approaches explore the use of supercritical fluids like CO2 or even aqueous systems, reducing the reliance on organic solvents. mdpi.com The use of molecular oxygen or hydrogen peroxide as the oxidant is inherently green, representing a significant improvement over hazardous oxidizing agents like potassium permanganate or chromic acid derivatives. rsc.orgorgsyn.org
Energy Efficiency: The high energy input required for high-pressure and high-temperature reactions is a major drawback. The application of alternative energy sources, such as microwave irradiation, has been shown to dramatically reduce reaction times and energy consumption in the synthesis of related compounds. nih.gov Furthermore, the adoption of continuous flow processing can offer superior heat and mass transfer, leading to better control, higher yields, and improved energy efficiency compared to traditional batch processing.
The following table illustrates a comparison between a conventional oxidation approach and a potential green methodology.
| Feature | Traditional Oxidation Method | Proposed Green Methodology |
| Starting Material | 4-(chloromethyl)-2-fluorotoluene | 4-(chloromethyl)-2-fluorotoluene |
| Catalyst | Cobalt(II) acetate / AIBN chemicalbook.com | Heterogeneous recyclable catalyst or metal-free system |
| Oxidant | Molecular Oxygen (O₂) chemicalbook.com | Molecular Oxygen (O₂) or Hydrogen Peroxide (H₂O₂) |
| Solvent | Acetic Acid chemicalbook.com | Supercritical CO₂ or Solvent-free conditions |
| Conditions | High Temperature (e.g., 130°C), High Pressure (e.g., 1.2 MPa) chemicalbook.com | Microwave Irradiation or Continuous Flow Reactor at moderate conditions |
| Environmental Impact | Heavy metal waste, VOC emissions, high energy consumption | Minimal catalyst waste (recyclable), no VOCs, lower energy footprint |
Eco-Friendly Chloromethylation Techniques
Another viable synthetic strategy involves the chloromethylation of a suitable benzoic acid precursor. Conventional chloromethylation methods often use reagents like formaldehyde and hydrogen chloride, or chloromethyl ethers, which are associated with significant health and safety risks, including the potential formation of the highly carcinogenic by-product bis(chloromethyl) ether.
Modern synthetic chemistry offers greener and safer alternatives that enhance both efficiency and safety.
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for conducting reactions between reagents in immiscible phases. In the context of chloromethylation, PTC can facilitate the reaction using safer chloromethylating agents by enhancing reaction rates at lower temperatures. This reduces energy consumption and minimizes the formation of hazardous by-products. The use of PTC represents a significant step towards a low-cost, high-performance green chemical process. phasetransfercatalysis.com
Safer Reagents: The development and use of alternative chloromethylating agents, such as chloromethyl chlorosulfate, can prevent the formation of bis(chloromethyl) ether, directly addressing a major safety concern of older methods. phasetransfercatalysis.com
The table below outlines the advantages of a PTC-based chloromethylation process over a conventional approach.
| Feature | Conventional Chloromethylation | PTC-Enhanced Chloromethylation |
| Reagents | Formaldehyde/HCl, Chloromethyl ethers | Safer alternatives (e.g., Chloromethyl chlorosulfate) phasetransfercatalysis.com |
| Catalyst | None or strong acid | Phase-Transfer Catalyst (e.g., Quaternary ammonium (B1175870) salt) phasetransfercatalysis.com |
| Solvent | Often chlorinated solvents | Biphasic system (e.g., water/toluene), reducing bulk organic solvent use |
| Conditions | Often requires elevated temperatures | Milder conditions (room or slightly elevated temperature) |
| Safety Profile | Risk of forming highly carcinogenic bis(chloromethyl) ether | Significantly reduced risk of hazardous by-products |
| Efficiency | Moderate yields, potential for side reactions | Higher yields, improved selectivity, faster reaction rates |
By integrating these advanced methodologies—such as novel catalytic systems, alternative energy sources, and techniques like phase-transfer catalysis—the synthesis of this compound can be aligned with the modern imperatives of sustainable and efficient chemical manufacturing.
Reactivity and Mechanistic Investigations of 4 Chloromethyl 2 Fluorobenzoic Acid
Reactivity Profile of the Chloromethyl Moiety
The chloromethyl group attached to the fluorinated benzoic acid backbone serves as a versatile handle for a variety of chemical transformations. Its reactivity is dictated by the stability of potential intermediates and the nature of the attacking reagents.
Nucleophilic Substitution Reactions (SN1, SN2 pathways)
The carbon-chlorine bond in the chloromethyl group is susceptible to cleavage by nucleophiles, proceeding through either a unimolecular (SN1) or bimolecular (SN2) pathway. The benzylic nature of the carbon atom can stabilize a potential carbocation intermediate, making the SN1 pathway plausible under certain conditions. However, the primary nature of the carbon atom also favors the concerted SN2 mechanism. The presence of electron-withdrawing groups on the aromatic ring, such as the carboxylic acid and fluorine, can influence the reaction mechanism by affecting the stability of the carbocation in an SN1 pathway and the electrophilicity of the carbon in an SN2 pathway spcmc.ac.in.
A variety of nucleophiles can displace the chloride ion from 4-(chloromethyl)-2-fluorobenzoic acid in intermolecular reactions. These reactions are fundamental in synthesizing a wide range of derivatives.
Reaction with Amines: Primary and secondary amines can react with this compound to yield the corresponding N-substituted aminomethyl derivatives. For instance, the reaction with a primary amine would lead to the formation of a secondary amine, which can be a precursor for more complex molecules, including heterocyclic compounds. These reactions are crucial in the synthesis of various biologically active molecules researchgate.netresearchgate.net.
Reaction with Thiols: Thiolates, being excellent nucleophiles, readily react with the chloromethyl group to form thioethers. This reaction is a common strategy for introducing sulfur-containing moieties into organic molecules researchgate.netdiva-portal.org.
Reaction with Alkoxides and Phenoxides (Williamson Ether Synthesis): In the presence of a base, alcohols and phenols form alkoxides and phenoxides, respectively, which can act as nucleophiles to form ethers. This classic SN2 reaction, known as the Williamson ether synthesis, is a versatile method for preparing a wide array of ethers from this compound crdeepjournal.org.
Reaction with Cyanide: The cyanide ion is a potent nucleophile that can displace the chloride to form a nitrile. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway for chain extension and further functionalization. The reaction of benzyl (B1604629) halides with cyanide is a well-established transformation crdeepjournal.org.
Reaction with Azide: Sodium azide can be employed to introduce the azido group, which is a versatile functional group that can be reduced to a primary amine or participate in cycloaddition reactions nih.gov.
The table below summarizes representative intermolecular nucleophilic substitution reactions of this compound.
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | 4-((Alkylamino)methyl)-2-fluorobenzoic acid |
| Thiolate | R-SNa | 4-((Alkylthio)methyl)-2-fluorobenzoic acid |
| Alkoxide | R-ONa | 4-((Alkoxy)methyl)-2-fluorobenzoic acid |
| Cyanide | KCN | 4-(Cyanomethyl)-2-fluorobenzoic acid |
| Azide | NaN₃ | 4-(Azidomethyl)-2-fluorobenzoic acid |
The strategic placement of a nucleophile within the same molecule can lead to intramolecular cyclization, forming a new ring. In the case of this compound, the carboxylic acid group itself, or a derivative, can act as an internal nucleophile.
Under basic conditions, the carboxylate anion can attack the benzylic carbon, leading to the formation of a five-membered lactone, specifically an isobenzofuranone derivative. This type of intramolecular cyclization is a powerful tool for the synthesis of heterocyclic compounds nih.govorganic-chemistry.org. The reaction is typically facilitated by a non-nucleophilic base that deprotonates the carboxylic acid without competing in an intermolecular reaction.
Radical Transformations Involving the Chloromethyl Group
The chloromethyl group can also undergo reactions involving free radical intermediates. These reactions are typically initiated by light or a radical initiator.
One such transformation is free-radical halogenation, where the benzylic hydrogen atoms can be substituted by other halogens, such as bromine, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of 4-(bromochloromethyl)-2-fluorobenzoic acid or 4-(dibromomethyl)-2-fluorobenzoic acid, depending on the reaction conditions fluorine1.ru.
Furthermore, the chloromethyl group can participate in radical coupling reactions, although such reactions are less common than nucleophilic substitutions for this type of substrate. These reactions would involve the generation of a benzylic radical, which could then couple with another radical species.
Elimination Reactions to Form Unsaturated Linkages
While less common for primary benzylic halides compared to secondary or tertiary ones, elimination reactions can occur under strongly basic and high-temperature conditions. The removal of a proton from the methyl group and the chloride ion would lead to the formation of a highly reactive quinone methide intermediate. In the presence of a suitable dienophile, this could potentially undergo a Diels-Alder reaction. However, for a simple elimination to form a stable alkene, a second substituent on the methyl group would be required.
Oxidative and Reductive Manipulations of the Chloromethyl Functionality
The chloromethyl group can be both oxidized and reduced to access different functional groups.
Oxidation: The chloromethyl group can be oxidized to an aldehyde. A classic method for this transformation is the Sommelet reaction, which involves the reaction of the benzyl halide with hexamine followed by hydrolysis to yield the corresponding benzaldehyde wikipedia.org. This would provide 2-fluoro-4-formylbenzoic acid, a valuable intermediate for the synthesis of various other compounds.
Reduction: The chloromethyl group can be reduced to a methyl group through catalytic hydrogenation or by using reducing agents like sodium borohydride in the presence of a palladium catalyst. This hydrodechlorination reaction would yield 2-fluoro-4-methylbenzoic acid acs.org. This transformation is useful when the methyl group is the desired functionality in the final product.
The following table summarizes the oxidative and reductive transformations of the chloromethyl group in this compound.
| Transformation | Reagent Example | Product Functional Group |
| Oxidation | Hexamine (Sommelet reaction) | Aldehyde (-CHO) |
| Reduction | H₂, Pd/C | Methyl (-CH₃) |
Chemical Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives such as esters, amides, and alcohols.
Esterification: The conversion of this compound to its corresponding esters is a common transformation. This can be achieved through several established methods. One of the most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. google.com However, for more sensitive substrates or to achieve higher yields, a two-step approach is often employed. This involves activating the carboxylic acid by converting it into a more reactive intermediate, such as an acyl chloride, which is then reacted with the desired alcohol.
Common activating agents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(chloromethyl)-2-fluorobenzoyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with primary, secondary, and even some tertiary alcohols to yield the corresponding ester.
Amidation: Similar to esterification, the formation of amides from this compound typically requires activation of the carboxyl group to facilitate the reaction with an amine, which is generally less nucleophilic than an alcohol. The direct reaction of a carboxylic acid and an amine is thermodynamically unfavorable and requires very high temperatures. luxembourg-bio.com
Modern synthetic chemistry relies on a variety of coupling reagents to mediate this transformation under mild conditions. luxembourg-bio.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group in situ, promoting attack by the amine. The choice of coupling agent can be critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used. luxembourg-bio.com
| Coupling Reagent Class | Example Reagent(s) | Mechanism of Action |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.com Additives like HOBt (1-Hydroxybenzotriazole) are often used to suppress side reactions. luxembourg-bio.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Forms a reactive benzotriazolyl ester intermediate. |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Forms a highly reactive activated ester in situ, facilitating rapid acylation of the amine. luxembourg-bio.com |
| Acid Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride, Cyanuric Fluoride | Converts the carboxylic acid to a highly reactive acyl chloride or fluoride, which then reacts readily with the amine. luxembourg-bio.comsemanticscholar.org |
The carboxylic acid group can be reduced to a primary alcohol, yielding (4-(chloromethyl)-2-fluorophenyl)methanol. This transformation requires potent reducing agents, as carboxylic acids are relatively resistant to reduction. While strong reagents like lithium aluminum hydride (LiAlH₄) are effective, they are often unselective.
For a molecule like this compound, which contains other reducible or sensitive functional groups (the benzylic chloride), chemoselective methods are preferred. A common strategy involves the in-situ activation of the carboxylic acid followed by reduction with a milder hydride donor like sodium borohydride (NaBH₄). One such method is the formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) in the presence of a non-nucleophilic base. This mixed anhydride is much more susceptible to hydride attack and can be selectively reduced by NaBH₄, often at low temperatures, preserving the benzylic chloride.
Once formed, the resulting primary alcohol, (4-(chloromethyl)-2-fluorophenyl)methanol, serves as a versatile intermediate for further functionalization. It can be oxidized under controlled conditions to the corresponding aldehyde, converted into ethers via Williamson ether synthesis, or transformed into other functional groups through substitution reactions of the hydroxyl group.
Decarboxylative cross-coupling has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available and stable coupling partners. nih.gov In these reactions, the entire carboxylic acid group is removed and replaced by a new substituent, with carbon dioxide as the only byproduct. nih.gov
These transformations are typically catalyzed by transition metals, often using a bimetallic system involving palladium and copper or silver. wikipedia.orgacs.org The general mechanism involves the initial formation of a metal carboxylate salt (e.g., a copper benzoate), which then undergoes decarboxylation to generate an organometallic species (e.g., an aryl-copper intermediate). nih.gov This intermediate can then participate in a cross-coupling cycle with a suitable partner, such as an aryl halide.
Research has shown that this strategy is particularly effective for ortho-substituted benzoic acids. nih.govacs.org The 2-fluoro substituent in this compound could therefore facilitate such transformations. Potential applications include:
Decarboxylative C-C Coupling: Reaction with aryl halides to form biaryl structures.
Decarboxylative C-N Coupling: Reaction with amides or other nitrogen nucleophiles to form aniline derivatives. nih.gov
Decarboxylative C-H Arylation: Coupling with C-H bonds of other aromatic or heteroaromatic systems.
This approach offers a significant advantage by using inexpensive and stable carboxylic acids as alternatives to traditional organometallic reagents in cross-coupling reactions. wikipedia.org
Reactivity of the Fluorinated Aromatic Ring
The substitution pattern on the aromatic ring of this compound dictates its reactivity towards substitution reactions. The presence of both electron-withdrawing groups and a halogen creates a complex electronic environment.
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.edu The feasibility and regioselectivity of this reaction are governed by the existing substituents. In the case of this compound, the ring is substituted with three groups:
-COOH (Carboxylic Acid): A strong deactivating group that directs incoming electrophiles to the meta position.
-F (Fluoro): A deactivating group due to its inductive effect, but it directs incoming electrophiles to the ortho and para positions via resonance.
-CH₂Cl (Chloromethyl): A weakly deactivating group that directs ortho and para.
In contrast to its low reactivity towards electrophiles, the aromatic ring of this compound is activated for nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com
For an SNAr reaction to proceed, two conditions are generally required:
The presence of a good leaving group (typically a halide).
The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In this compound, the fluorine atom serves as the leaving group. The carboxylic acid group is a powerful electron-withdrawing group and is located ortho to the fluorine atom. This positioning strongly activates the C2 carbon for nucleophilic attack by stabilizing the negative charge in the resulting intermediate, known as a Meisenheimer complex. masterorganicchemistry.com
A notable feature of SNAr reactions is the reactivity trend of halogens as leaving groups, which is F > Cl > Br > I. masterorganicchemistry.com This is the reverse of the trend seen in SN1 and SN2 reactions. The reason is that the rate-determining step in SNAr is typically the initial attack of the nucleophile on the ring, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. masterorganicchemistry.com This fluorine activation makes 2-fluorobenzoic acid derivatives excellent substrates for SNAr reactions. researchgate.net
| Nucleophile (Nu⁻) | Reagent Type | Product Type |
| O-Nucleophiles | Alkoxides (RO⁻), Phenoxides (ArO⁻) | 2-Alkoxy- or 2-Aryloxybenzoic acid derivatives |
| N-Nucleophiles | Amines (R₂NH), Amides | 2-(Amino)benzoic acid derivatives (Anthranilic acids) |
| S-Nucleophiles | Thiolates (RS⁻) | 2-(Alkylthio)benzoic acid derivatives |
| C-Nucleophiles | Organolithium (RLi), Grignard (RMgX) | 2-Alkyl- or 2-Arylbenzoic acid derivatives researchgate.net |
This reactivity allows the fluorine atom to be displaced by a wide variety of nucleophiles, providing a powerful method for introducing diverse functional groups at the 2-position of the benzoic acid ring.
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
The aromatic carbon-chlorine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing fluorine and carboxylic acid groups is expected to influence the reactivity of the C-Cl bond, generally making it more susceptible to oxidative addition to a low-valent palladium catalyst.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, the reaction would likely proceed at the aryl chloride position. The electron-withdrawing nature of the fluorine and carboxyl groups can facilitate the oxidative addition step, which is often rate-determining. However, the steric hindrance from the ortho-fluorine atom might necessitate the use of bulky and electron-rich phosphine ligands to promote efficient catalysis.
A representative Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Reactants: this compound, Arylboronic acid
Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos)
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water
| Entry | Arylboronic Acid | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | SPhos | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | XPhos | Cs₂CO₃ | Dioxane/H₂O | 92 |
| 3 | 3-Thienylboronic acid | RuPhos | K₃PO₄ | Toluene/H₂O | 78 |
The data in this table is hypothetical and for illustrative purposes.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. wikipedia.org The reaction of this compound with various amines would be expected to occur at the aryl chloride position. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands being generally preferred for aryl chlorides. wikipedia.org The basicity of the reaction medium needs to be carefully controlled to avoid side reactions involving the carboxylic acid and chloromethyl groups.
A general scheme for the Buchwald-Hartwig amination of this compound is as follows:
Reactants: this compound, Primary or secondary amine
Catalyst: A palladium source (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., BrettPhos, Josiphos)
Base: A non-nucleophilic strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS)
Solvent: Anhydrous toluene or dioxane
| Entry | Amine | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Morpholine | BrettPhos | NaOtBu | Toluene | 90 |
| 2 | Aniline | Josiphos | LiHMDS | Dioxane | 82 |
| 3 | Benzylamine | Xantphos | Cs₂CO₃ | Toluene | 75 |
The data in this table is hypothetical and for illustrative purposes.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, the reaction could potentially occur at either the aryl chloride or the benzylic chloride position. However, the coupling at the sp²-hybridized carbon of the aryl chloride is generally more favorable under standard Sonogashira conditions, which typically employ a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reactivity of the benzylic chloride towards Sonogashira coupling is less common but can be achieved under specific conditions. organic-chemistry.org
A plausible Sonogashira coupling at the aromatic position is outlined below:
Reactants: this compound, Terminal alkyne
Catalyst: A palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI)
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA)
Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.
| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | DMF | 95 |
| 3 | 1-Heptyne | Pd(OAc)₂/PPh₃/CuI | Et₃N | Toluene | 79 |
The data in this table is hypothetical and for illustrative purposes.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org Similar to the Sonogashira coupling, the Heck reaction with this compound could theoretically proceed at either the aryl chloride or the benzylic chloride. The reaction at the aryl chloride is the more conventional pathway. The regioselectivity of the alkene addition would be influenced by the electronic and steric properties of both the aryl halide and the alkene.
A general protocol for a Heck reaction at the aromatic C-Cl bond is as follows:
Reactants: this compound, Alkene (e.g., styrene, butyl acrylate)
Catalyst: A palladium source such as Pd(OAc)₂ or a pre-catalyst.
Base: An organic or inorganic base like triethylamine or potassium carbonate.
Solvent: A polar aprotic solvent such as DMF or NMP.
| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 70 |
| 2 | Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 85 |
| 3 | 1-Octene | Pd(OAc)₂/PCy₃ | NaOAc | DMA | 65 |
The data in this table is hypothetical and for illustrative purposes.
Advanced Mechanistic Elucidation of Key Reactions
Understanding the detailed mechanism of these cross-coupling reactions is essential for optimizing reaction conditions and expanding their scope. For a polyfunctional substrate like this compound, mechanistic studies can reveal the subtle electronic and steric effects of the substituents on the catalytic cycle.
Kinetic studies are a powerful tool for elucidating reaction mechanisms. By measuring the reaction rate as a function of the concentration of each reactant and catalyst component, the reaction order with respect to each species can be determined. This information helps to identify the rate-determining step of the catalytic cycle.
For a generic palladium-catalyzed cross-coupling reaction, the rate law can be expressed as:
Rate = k [Aryl Halide]x [Coupling Partner]y [Catalyst]z [Base]w
where k is the rate constant, and x, y, z, and w are the reaction orders with respect to the aryl halide, coupling partner, catalyst, and base, respectively.
In the context of this compound, one would expect the electron-withdrawing fluorine and carboxylic acid groups to influence the rate of oxidative addition of the aryl chloride to the palladium(0) catalyst. A kinetic study could quantify this effect. For instance, a first-order dependence on the concentration of both the aryl halide and the catalyst would suggest that the oxidative addition is the rate-determining step.
A hypothetical set of experiments to determine the reaction order for a Suzuki-Miyaura coupling of this compound is presented below. The initial rate of the reaction would be measured while systematically varying the concentration of one component and keeping the others constant.
| Experiment | [Aryl Halide] (M) | [Boronic Acid] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1 | 1.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 2 | 2.0 x 10⁻⁵ |
The data in this table is hypothetical and for illustrative purposes.
From this hypothetical data, doubling the concentration of the aryl halide or the catalyst doubles the initial rate, indicating a first-order dependence on both (x=1, z=1). Conversely, changing the concentration of the boronic acid has no effect on the initial rate, suggesting a zero-order dependence under these conditions (y=0). This would imply that the transmetalation step is not rate-limiting.
Isotopic Labeling Experiments for Pathway Confirmation
To elucidate the reaction mechanisms of this compound, isotopic labeling experiments serve as a powerful tool. While specific studies on this compound are not extensively detailed in the provided literature, the principles of such experiments can be applied based on well-established methodologies used for similar chemical structures, such as substituted benzyl chlorides. These experiments involve replacing an atom in the reactant with one of its isotopes and tracking the position of the isotope in the products to deduce the reaction pathway.
A common approach involves the use of chlorine isotopes, such as 35Cl and 37Cl, to probe the nature of the transition state in nucleophilic substitution reactions of the chloromethyl group. The kinetic isotope effect (KIE), expressed as the ratio of the rate constants of the light isotope to the heavy isotope (k35/k37), can provide valuable insights into whether the reaction proceeds through an SN1 or SN2 mechanism. For instance, studies on the nucleophilic substitution reactions of benzyl and substituted benzyl chlorides have shown that reactions exhibiting first-order kinetics, indicative of an SN1 mechanism, have a k35/k37 value of approximately 1.0078. In contrast, reactions displaying second-order kinetics, characteristic of an SN2 mechanism, show a k35/k37 value of around 1.0058. Reactions with borderline mechanisms exhibit intermediate KIE values. researcher.life
Another potential isotopic labeling strategy for investigating the reactivity of this compound could involve deuterium labeling of the benzylic protons (-CH2Cl). The primary and secondary kinetic deuterium isotope effects can help in understanding the structure of the transition state during benzylic chlorination or other substitution reactions.
The following table illustrates hypothetical chlorine kinetic isotope effects for the reaction of this compound with different nucleophiles, based on data from analogous substituted benzyl chlorides. researcher.life
| Nucleophile | Proposed Dominant Mechanism | Expected k35/k37 |
| H₂O | SN1 | ~1.0078 |
| CN⁻ | Borderline | Intermediate |
| S₂O₃²⁻ | SN2 | ~1.0058 |
These isotopic labeling experiments, by providing detailed information about the transition states and reaction pathways, are indispensable for a comprehensive understanding of the reactivity of this compound.
Spectroscopic Monitoring of Intermediates and Transition States (e.g., in-situ NMR, IR)
The direct observation of reactive intermediates and the monitoring of their formation and decay are crucial for a complete mechanistic understanding of the reactions of this compound. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are particularly well-suited for this purpose as they allow for real-time analysis of the reaction mixture without the need for quenching or workup.
While specific in-situ spectroscopic studies on this compound are not detailed in the provided search results, the application of these techniques to related systems demonstrates their potential. For example, online NMR has been successfully integrated into automated chemical synthesis platforms to monitor reactions in real time. This approach has been validated for Grignard reactions, which, like many reactions involving this compound, can be exothermic and involve heterogeneous species. nih.gov Continuous measurement of NMR spectra during a reaction can provide kinetic data and help in the identification of transient intermediates. nih.gov
Similarly, in-situ Raman spectroscopy has been employed to monitor the transmetalation of Grignard reagents with manganese(II) chloride, showcasing the power of vibrational spectroscopy in tracking the evolution of chemical species in a reaction. This technique is non-destructive and can be used to analyze the contents of a reaction vessel in real-time.
For the study of this compound, one could envision using in-situ 1H, 13C, and 19F NMR to monitor the transformation of the starting material and the appearance of intermediates and products. For instance, in a nucleophilic substitution reaction at the chloromethyl group, the change in the chemical shift of the benzylic protons and the adjacent carbon atom could be tracked. Furthermore, 19F NMR would be particularly sensitive to changes in the electronic environment of the fluorine atom on the aromatic ring, providing additional mechanistic information.
The following table outlines a hypothetical experimental setup for the spectroscopic monitoring of a reaction involving this compound.
| Spectroscopic Technique | Parameter to Monitor | Potential Information Gained |
| In-situ 1H NMR | Disappearance of the -CH₂Cl signal and appearance of new signals | Reaction kinetics, identification of intermediates and products |
| In-situ 13C NMR | Chemical shift changes of the benzylic carbon and aromatic carbons | Structural information on intermediates |
| In-situ 19F NMR | Chemical shift changes of the fluorine atom | Electronic changes in the aromatic ring during the reaction |
| In-situ IR Spectroscopy | Changes in the C-Cl and C=O stretching frequencies | Monitoring of bond breaking and formation |
By employing these advanced spectroscopic techniques, a detailed picture of the reaction mechanism, including the identification of short-lived intermediates and the characterization of transition states, can be achieved for reactions involving this compound.
4 Chloromethyl 2 Fluorobenzoic Acid As a Versatile Synthetic Intermediate
Construction of Complex Heterocyclic Scaffolds
Heterocyclic compounds are foundational to medicinal chemistry and materials science. While building blocks containing chloromethyl and carboxylic acid functionalities are often employed in their synthesis, specific examples utilizing 4-(Chloromethyl)-2-fluorobenzoic acid are not documented in the reviewed literature.
Synthesis of Nitrogen-Containing Heterocycles (e.g., pyrroles, pyridines, indoles, quinolines)
No specific methods or reaction schemes were found that employ this compound for the synthesis of pyrroles, pyridines, indoles, or quinolines.
Formation of Oxygen-Containing Heterocycles (e.g., furans, benzofurans)
There is no available research detailing the application of this compound in the formation of furan or benzofuran ring systems.
Integration into Fused Ring Systems and Polycycles
The utility of this compound as a precursor for creating fused heterocyclic or polycyclic aromatic systems has not been described in the scientific literature based on the conducted searches.
Application in the Modular Assembly of Polyfunctionalized Arenes
The modular construction of highly substituted aromatic compounds is a key area of synthetic chemistry. While the structure of this compound suggests it could be a useful component in such strategies, no published studies were identified that demonstrate this application.
Strategic Use in Building Blocks for Macrocyclic Structures
The synthesis of macrocycles often relies on bifunctional building blocks to facilitate ring-closing reactions. Despite its potential for this role, there is no information available on this compound being used in the strategic assembly of macrocyclic structures.
Development of Novel Linkers and Scaffolds for Supramolecular Chemistry
The field of supramolecular chemistry utilizes precisely designed molecules to form larger, organized assemblies. The distinct functional groups of this compound make it a theoretical candidate for a linker or scaffold. However, its development and application in this context have not been reported in the available literature.
Synthesis and Chemical Exploration of Derivatives and Analogues of 4 Chloromethyl 2 Fluorobenzoic Acid
Derivatization of the Chloromethyl Group
The chloromethyl group, a benzylic halide, is susceptible to a variety of nucleophilic substitution reactions and can also be transformed into other functional groups through oxidation or by extending the carbon chain.
The carbon atom of the chloromethyl group is electrophilic and readily undergoes SN2 reactions with a wide range of nucleophiles. The general scheme for this reaction involves the displacement of the chloride ion by a nucleophile (Nu:⁻).
General Reaction Scheme:
Ar-CH₂Cl + Nu:⁻ → Ar-CH₂-Nu + Cl⁻
(where Ar = 2-fluoro-4-carboxyphenyl)
Alcohols: Reaction with alcohols or alkoxides yields benzyl (B1604629) ethers. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would produce 2-fluoro-4-(methoxymethyl)benzoic acid. Similarly, hydrolysis with aqueous base results in the formation of the corresponding benzyl alcohol, 2-fluoro-4-(hydroxymethyl)benzoic acid.
Amines: Primary and secondary amines react with the chloromethyl group to form secondary and tertiary amines, respectively. This reaction is a common method for introducing a benzylic group into amine-containing molecules. For example, reaction with diethylamine (B46881) would yield 4-((diethylamino)methyl)-2-fluorobenzoic acid.
Thiols: Thiols and thiolates are potent nucleophiles and react efficiently to form thioethers (sulfides). The reaction with sodium thiomethoxide, for example, would give 2-fluoro-4-((methylthio)methyl)benzoic acid.
Cyanide: The introduction of a cyano group is a valuable transformation as it can be further hydrolyzed to a carboxylic acid or reduced to an amine. Reaction with sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF affords 4-(cyanomethyl)-2-fluorobenzoic acid. This homologated carboxylic acid derivative is a useful intermediate in its own right.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Alcohol (Hydroxide) | NaOH (aq) | 2-fluoro-4-(hydroxymethyl)benzoic acid |
| Alkoxide | NaOCH₃ | 2-fluoro-4-(methoxymethyl)benzoic acid |
| Amine | NH(CH₂CH₃)₂ | 4-((diethylamino)methyl)-2-fluorobenzoic acid |
| Thiolate | NaSCH₃ | 2-fluoro-4-((methylthio)methyl)benzoic acid |
The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into another important class of compounds.
Conversion to Aldehydes: Several methods are available for the conversion of benzyl halides to aldehydes.
The Sommelet reaction involves the reaction of the benzyl chloride with hexamine, followed by hydrolysis to yield the corresponding aldehyde, 4-formyl-2-fluorobenzoic acid. wikipedia.orgsciencemadness.org This reaction proceeds via the formation of a quaternary ammonium (B1175870) salt intermediate. wikipedia.org
The Kornblum oxidation provides an alternative route, where the benzyl chloride is treated with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like triethylamine. wikipedia.org This reaction forms an alkoxysulfonium salt which then eliminates to give the aldehyde. wikipedia.org
Conversion to Carboxylic Acids: Direct oxidation of the chloromethyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. This would result in the formation of 2-fluoro-1,4-benzenedicarboxylic acid. Alternatively, a two-step process involving initial conversion to the aldehyde followed by further oxidation (e.g., using the Pinnick oxidation with sodium chlorite) can also be employed. google.com
Extending the single-carbon chain of the chloromethyl group can be accomplished through various synthetic strategies, most notably via organometallic intermediates.
Grignard Reagent Formation: The chloromethyl group can be converted into a Grignard reagent, 4-(magnesiochloromethyl)-2-fluorobenzoic acid, by reaction with magnesium metal in an etheral solvent. However, the presence of the acidic carboxylic acid proton is incompatible with the highly basic Grignard reagent. leah4sci.com Therefore, the carboxylic acid must first be protected, for example, as an ester. The resulting Grignard reagent can then react with various electrophiles:
Reaction with formaldehyde followed by acidic workup yields a two-carbon chain with a terminal alcohol, 2-(4-(protected-carboxy)-3-fluorophenyl)ethanol.
Reaction with ethylene oxide also results in a two-carbon extension, affording the same product after ring-opening and workup.
Cyanide Displacement and Reduction/Hydrolysis: As mentioned in section 5.1.1, displacement with cyanide yields 4-(cyanomethyl)-2-fluorobenzoic acid. The nitrile group can then be hydrolyzed to produce 4-(carboxymethyl)-2-fluorobenzoic acid, effectively adding a -CH₂COOH group. Alternatively, reduction of the nitrile (e.g., with LiAlH₄ or catalytic hydrogenation) would yield 4-(2-aminoethyl)-2-fluorobenzoic acid, extending the chain with an ethylamine (B1201723) moiety.
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives, including esters, amides, and more reactive species like acyl halides.
These derivatives are typically formed via nucleophilic acyl substitution, often requiring activation of the carboxylic acid.
Esters: Esterification can be achieved through several methods. The Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. globalscientificjournal.comresearchgate.net For example, refluxing 4-(chloromethyl)-2-fluorobenzoic acid in methanol with a catalytic amount of sulfuric acid yields methyl 4-(chloromethyl)-2-fluorobenzoate. A patent for the related tert-butyl 4-chloromethylbenzoate describes reacting the acid with thionyl chloride before adding potassium tert-butoxide. globalscientificjournal.com
Amides: Amide bond formation typically requires activating the carboxylic acid to make it more susceptible to attack by an amine. This can be done by first converting the acid to an acyl chloride (see 5.2.2) and then reacting it with a primary or secondary amine. Alternatively, a wide range of coupling reagents (e.g., DCC, EDC, HATU) can be used to facilitate the direct reaction between the carboxylic acid and the amine.
Hydrazides: Hydrazides are synthesized by reacting an activated carboxylic acid derivative, usually an ester, with hydrazine (B178648) hydrate (B1144303). For instance, methyl 4-(chloromethyl)-2-fluorobenzoate can be treated with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol (B145695) to produce 4-(chloromethyl)-2-fluorobenzohydrazide. researchgate.net
Table 2: Synthesis of Carboxylic Acid Derivatives
| Derivative | Reagents | Product Name |
|---|---|---|
| Methyl Ester | CH₃OH, H₂SO₄ | Methyl 4-(chloromethyl)-2-fluorobenzoate |
| Amide | 1. SOCl₂ 2. R₂NH | N,N-dialkyl-4-(chloromethyl)-2-fluorobenzamide |
Acyl halides and anhydrides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters, amides, and other compounds.
Acyl Halides: The most common acyl halides are acyl chlorides, which are readily prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org For example, reacting this compound with thionyl chloride, often with a catalytic amount of DMF, will yield 4-(chloromethyl)-2-fluorobenzoyl chloride. wikipedia.org These acyl chlorides are highly reactive and are typically used in situ for subsequent reactions.
Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid. A common laboratory method involves reacting an acyl chloride with the sodium salt of the corresponding carboxylic acid. For instance, reacting 4-(chloromethyl)-2-fluorobenzoyl chloride with sodium 4-(chloromethyl)-2-fluorobenzoate would produce 4-(chloromethyl)-2-fluorobenzoic anhydride (B1165640). Another method involves treating the carboxylic acid with a dehydrating agent like acetic anhydride or using reagents like p-toluenesulfonyl chloride with a base. chemicalbook.comontosight.ai
These reactive intermediates are generally not isolated but are used immediately in the next synthetic step due to their sensitivity to moisture.
Structural Elaboration of the Fluorinated Aromatic Ring
The aromatic core of this compound presents a versatile scaffold for further chemical modification. The electronic properties and steric hindrance imparted by the existing substituents—a fluorine atom, a chloromethyl group, and a carboxylic acid—collectively influence the introduction of additional functionalities. Strategic elaboration of this fluorinated aromatic ring can be achieved through several advanced synthetic methodologies, including directed metalation, electrophilic aromatic substitution, and C-H activation.
The regiochemical outcome of further substitution on the this compound ring is dictated by the directing effects of the incumbent groups. The carboxylic acid is a deactivating group and a meta-director for electrophilic aromatic substitution (EAS). The fluorine atom is also deactivating but acts as an ortho, para-director. The chloromethyl group is weakly deactivating and an ortho, para-director. The interplay of these effects determines the position of incoming electrophiles.
Directed Ortho Metalation (DoM): Directed ortho metalation offers a powerful strategy for regioselective functionalization. The carboxylic acid group can act as a powerful directed metalation group (DMG). Upon treatment with a strong organolithium base (e.g., n-butyllithium or s-butyllithium), deprotonation occurs selectively at the position ortho to the DMG. For this compound, this would direct metalation to the C3 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent exclusively at this site, a position that is not readily accessible via classical electrophilic substitution.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the directing effects of the three substituents must be considered collectively. The outcome depends on the reaction conditions and the nature of the electrophile. perlego.comvanderbilt.edu The activating and directing influences are summarized below.
Interactive Data Table: Directing Effects of Substituents on this compound for EAS
| Substituent | Position | Type | Directing Effect |
| -COOH | C1 | Deactivating | meta (to C3, C5) |
| -F | C2 | Deactivating | ortho, para (to C3, C5) |
| -CH₂Cl | C4 | Deactivating (weak) | ortho, para (to C3, C5) |
As shown in the table, all three groups direct incoming electrophiles to the C3 and C5 positions. The fluorine and chloromethyl groups reinforce each other, strongly favoring substitution at these sites. The carboxylic acid's meta-directing effect also aligns with this preference. Therefore, electrophilic attack (e.g., nitration, halogenation) is strongly predicted to occur at either the C3 or C5 position, with the specific ratio of products potentially influenced by steric factors. ucalgary.calibretexts.org Computational methods can also be employed to predict the most likely site of substitution by calculating the proton affinity at each aromatic C-H position. nih.govrsc.org
The pharmacological and chemical properties of substituted benzoic acids are highly dependent on the substitution pattern of the aromatic ring. The synthesis of isomers of this compound allows for a systematic exploration of the structure-activity relationship. The preparation of these isomers typically involves multi-step synthetic sequences starting from appropriately substituted precursors.
For example, the synthesis of related chlorofluorobenzoic acids often begins with fluorinated anilines or toluenes. google.comderpharmachemica.com A general approach to an isomer such as 3-chloro-2-fluorobenzoic acid involves the diazotization of an aminobenzoic acid precursor, followed by a Sandmeyer or similar reaction to install the desired halogen. ossila.com Another common strategy is the oxidation of a methyl group on a substituted toluene. For instance, 2-chloro-6-fluorobenzoic acid can be prepared from 2-chloro-6-fluorotoluene (B1346809) via radical chlorination to form a trichloromethyl group, which is then hydrolyzed. google.comresearchgate.net
The synthesis of a 3-(chloromethyl)benzoic acid isomer can be achieved via the reaction of chlorobenzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or ferric chloride. google.comgoogle.com Combining these strategies allows for the targeted synthesis of various isomers.
Interactive Data Table: Selected Isomers of Chlorofluorobenzoic Acids and Their Precursors
| Isomer Name | CAS Number | Common Precursor(s) | Synthetic Strategy Highlight |
| 3-Chloro-2-fluorobenzoic acid | 161957-55-7 | 2-Fluoro-3-aminobenzoic acid | Diazotization followed by Sandmeyer reaction |
| 5-Chloro-2-fluorobenzoic acid | 394-30-9 | 4-Chloro-1-fluoro-2-methylbenzene | Oxidation of the methyl group |
| 2-Chloro-6-fluorobenzoic acid | 434-75-3 | 2-Chloro-6-fluorotoluene | Side-chain chlorination and hydrolysis |
| 2-Amino-5-fluorobenzoic acid | 446-32-2 | 4-Fluoroaniline | Condensation, cyclization, and oxidative cleavage |
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of aromatic rings. This approach allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often with regioselectivity that is complementary to traditional methods like DoM and EAS. While specific applications to this compound are not widely documented, the principles can be readily applied.
Catalyst systems based on palladium, rhodium, or ruthenium can be directed by existing functional groups to selectively activate a specific C-H bond. The carboxylic acid group is a well-established directing group for C-H activation, typically favoring functionalization at the ortho position (C3). This methodology could be used to introduce aryl, alkyl, or other functional groups directly onto the ring, bypassing the need for pre-functionalized organometallic reagents. This method provides a direct route to biaryl compounds and other complex derivatives, which are of significant interest in medicinal chemistry.
Regioselectivity and Stereoselectivity in Derivative Synthesis
Achieving precise control over the site of reaction (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
The synthesis of derivatives of this compound requires careful control over regioselectivity to produce a single, desired isomer. As discussed, the choice of synthetic method provides a powerful means of directing functionalization to specific sites on the aromatic ring.
Functionalization at C3: This position is activated towards both electrophilic attack (directed by -F and -CH₂Cl) and directed metalation (directed by -COOH). Therefore, both DoM followed by electrophilic quench or direct EAS would likely lead to substitution at the C3 position.
Functionalization at C5: This position is also activated towards electrophilic attack, being para to the fluorine and ortho to the chloromethyl group. It is also meta to the carboxylic acid. EAS is a viable strategy for substitution at this site.
Functionalization at C6: This position is sterically hindered and electronically disfavored for both EAS and DoM. Accessing this position would likely require a C-H activation strategy with a specifically designed directing group or a multi-step synthesis starting from a different precursor.
By choosing between directed ortho metalation and electrophilic aromatic substitution, a chemist can selectively target different positions on the aromatic ring, thereby controlling the site of functionalization and the isomeric identity of the resulting derivative. lumenlearning.comlibretexts.org
While this compound itself is achiral, its derivatives can contain stereocenters. The synthesis of single enantiomers of chiral analogues is often crucial for biological applications. Enantioselective synthesis can be approached in several ways:
Chiral Resolution: A racemic mixture of a derivative can be synthesized and then separated into its constituent enantiomers using a chiral resolving agent or chiral chromatography.
Chiral Pool Synthesis: A readily available enantiopure starting material can be incorporated into the synthesis. For example, the carboxylic acid could be coupled with a chiral amine to form an amide, introducing a stereocenter.
Asymmetric Catalysis: A prochiral substrate can be converted into a chiral product using a chiral catalyst. For instance, if a derivative of this compound contained a ketone, it could be reduced asymmetrically using a chiral reducing agent to produce a single enantiomer of the corresponding alcohol.
Although specific examples involving this compound are not prominent in the literature, the principles of asymmetric synthesis are broadly applicable. The development of diastereoselective or enantioselective routes to chiral analogues represents an important avenue for future research, particularly in the context of developing novel therapeutic agents.
Computational and Theoretical Investigations Pertaining to 4 Chloromethyl 2 Fluorobenzoic Acid
Electronic Structure and Bonding Analysis
Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like 4-(chloromethyl)-2-fluorobenzoic acid. Through various theoretical methods, a detailed understanding of its electronic structure, bonding, and reactivity can be achieved.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized organic molecules like this compound.
DFT calculations can predict a variety of ground state properties. For substituted benzoic acids, DFT methods, such as B3LYP, are commonly employed to optimize the molecular geometry and calculate electronic properties. mdpi.comsemanticscholar.org These calculations can provide precise values for bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation.
For instance, a DFT study on ortho-substituted chloro- and fluoro-benzoic acids highlighted how the interactions between the carboxylic group and the ortho halogen substituent influence the molecular structure. researchgate.net Similar calculations for this compound would elucidate the interplay between the fluorine atom at the ortho position, the chloromethyl group at the para position, and the carboxylic acid moiety.
Table 1: Representative Calculated Ground State Properties of Substituted Benzoic Acids using DFT
| Property | Representative Value | Significance for this compound |
| C=O Bond Length (Å) | ~1.21 | Indicates the strength of the carbonyl bond in the carboxylic acid group. |
| C-Cl Bond Length (Å) | ~1.78 | Reflects the strength and reactivity of the chloromethyl group. |
| C-F Bond Length (Å) | ~1.35 | Shows the strength of the bond between the aromatic ring and the fluorine atom. |
| Dipole Moment (Debye) | 2.0 - 4.0 | A measure of the molecule's overall polarity, influencing its solubility and intermolecular interactions. |
| Ground State Energy (Hartree) | Varies | The total electronic energy of the molecule in its most stable state. |
Note: The values in this table are representative and based on DFT calculations for similar substituted benzoic acids. Specific values for this compound would require dedicated calculations.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information, though they are often more computationally demanding than DFT. aps.orgrsc.org
For molecules where electron correlation effects are significant, ab initio methods like MP2 and CCSD(T) can offer a more refined description of the electronic structure compared to standard DFT functionals. semanticscholar.org These high-accuracy calculations are valuable for benchmarking the results obtained from more computationally efficient methods like DFT. For this compound, ab initio calculations could provide precise values for ionization potential, electron affinity, and other electronic properties.
Molecular Orbital Analysis and Fukui Function Calculations for Reactivity Prediction
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 2: Representative Molecular Orbital Properties of Substituted Benzoic Acids
| Property | Representative Value (eV) | Significance for this compound |
| HOMO Energy | -6.0 to -7.5 | Indicates the propensity to undergo electrophilic attack. |
| LUMO Energy | -1.0 to -2.5 | Indicates the propensity to undergo nucleophilic attack. |
| HOMO-LUMO Gap | 4.0 to 5.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: These values are illustrative and based on calculations for analogous aromatic compounds. Specific values would need to be calculated for this compound.
The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comnih.gov For substituted benzoic acids, the Fukui function can predict how electron-donating or electron-withdrawing substituents influence the acidity and reactivity of the molecule. mdpi.comnih.gov In the case of this compound, the electron-withdrawing fluorine atom and the reactive chloromethyl group would have distinct effects on the local reactivity of the aromatic ring and the carboxylic acid group, which can be quantified using Fukui function analysis. mdpi.com
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational methods are also instrumental in predicting the outcomes of chemical reactions by mapping out reaction pathways and calculating the associated energy changes.
Transition State Calculations for Reaction Pathways and Energy Barriers
Transition state theory is a cornerstone of chemical kinetics, and computational chemistry allows for the precise location of transition state structures and the calculation of activation energy barriers. For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, computational methods can be used to model the reaction pathway.
Table 3: Illustrative Calculated Energy Profile for a Hypothetical Nucleophilic Substitution Reaction
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials: this compound and a nucleophile. |
| Transition State | +15 to +25 | The highest energy point along the reaction coordinate, determining the reaction rate. |
| Products | -10 to -20 | The final products of the reaction, indicating the overall thermodynamic favorability. |
Note: The energy values are hypothetical and serve to illustrate the type of data obtained from transition state calculations.
Solvation Model Effects on Reaction Thermodynamics and Kinetics
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the thermodynamics and kinetics of the reaction. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to account for the effects of the solvent on the energies of the reactants, transition state, and products. chemrxiv.org
For a molecule like this compound, which contains polar functional groups, the choice of solvent can influence its reactivity. Solvation models can help to predict how the reaction profile changes in different solvents, providing valuable insights for experimental design. Studies on substituted benzoic acids have shown that solvation can significantly affect their thermodynamic properties. jbiochemtech.com
Analysis of Frontier Molecular Orbitals in Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.commalayajournal.org Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, determining the molecule's electrophilicity. youtube.commalayajournal.org
For this compound, the distribution and energies of these orbitals are dictated by its constituent functional groups: the electron-withdrawing carboxylic acid and fluorine atom, and the reactive chloromethyl group on the benzene (B151609) ring.
HOMO : The HOMO is generally expected to be localized on the benzene ring and the carboxylic acid group, which are the more electron-rich parts of the molecule. The energy of the HOMO is related to the ionization potential; a higher HOMO energy suggests a greater ease of donating electrons in a reaction. researchgate.netemerginginvestigators.org
LUMO : The LUMO is anticipated to have significant contributions from the chloromethyl group and the carboxylic acid moiety. The chloromethyl group is a key site for nucleophilic attack, and the LUMO's localization on this group reflects its electrophilic character. researchgate.net The energy of the LUMO correlates with electron affinity. A lower LUMO energy indicates a higher propensity to accept electrons. wuxiapptec.com
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgemerginginvestigators.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A small gap suggests the molecule is more polarizable and reactive. mdpi.com
Computational studies on similar substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, have utilized DFT methods (like B3LYP with a 6-311++G basis set) to calculate these orbital energies and show that charge transfer occurs within the molecule. nih.gov The reactivity and stability of this compound can be similarly quantified through these theoretical calculations.
| Parameter | Significance | Expected Characteristics for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability (Nucleophilicity) | Localized on the aromatic ring and carboxyl group; energy level influenced by substituents. |
| LUMO Energy | Electron-accepting ability (Electrophilicity) | Localized on the chloromethyl and carboxyl groups; a relatively low energy value indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | A moderate gap would suggest a balance between stability and the reactivity needed for its role as a synthetic intermediate. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, primarily due to the rotation around the C-C bond connecting the carboxylic acid group and the C-C bond of the chloromethyl group, allows it to exist in multiple spatial arrangements or conformations.
Computational methods are essential for identifying the most stable, low-energy conformers of a molecule. utupub.firesearchgate.net For this compound, the primary conformational isomerism arises from the orientation of the carboxylic acid group relative to the benzene ring and its substituents.
| Conformer Type | Key Dihedral Angle | Potential Stabilizing/Destabilizing Interactions | Relative Energy |
|---|---|---|---|
| Cis-I | O=C-O-H ≈ 0° | Potential O-H···F intramolecular hydrogen bond. | Low |
| Cis-II | O=C-O-H ≈ 0° | Repulsion between C=O and fluorine; different chloromethyl orientation. | Low |
| Trans-III | O=C-O-H ≈ 180° | Higher energy due to loss of cis-carboxyl stability. | High |
| Trans-IV | O=C-O-H ≈ 180° | Potential repulsive interactions (e.g., O-H···H). nih.gov | High |
Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, revealing how they move, flex, and interact with their environment (e.g., solvent molecules) or with each other. nih.govrsc.org An MD simulation of this compound would model the rotations of the carboxylic acid and chloromethyl groups, as well as vibrations of all bonds and angles.
These simulations can quantify the stability of intramolecular hydrogen bonds, such as the O-H···F interaction, by tracking the distance and angle between the involved atoms over the simulation period. mdpi.com Furthermore, MD studies on substituted benzoic acids in solution have revealed their tendency to self-associate. ucl.ac.uk Depending on the solvent, these molecules can form hydrogen-bonded dimers via their carboxylic acid groups or engage in π-π stacking interactions between their aromatic rings. ucl.ac.uk The presence of the fluorine and chloromethyl substituents would modulate these intermolecular forces, influencing the molecule's solubility and aggregation behavior in different media. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can affect its reaction rates and pathways. ucl.ac.uk
QSAR/QSPR Studies for Structurally Related Analogues (If applicable for predictive modeling, not property listing)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to predict the biological activity or physicochemical properties of compounds based on their chemical structure. mdpi.com These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed activity or property. mdpi.com
For analogues of this compound, QSAR models could be developed to predict their potential as, for example, enzyme inhibitors or antimicrobial agents. The process involves several key steps:
Data Set Compilation : A series of structurally related analogues with measured biological activity (e.g., IC₅₀ values) is collected. nih.gov
Descriptor Calculation : For each molecule, a wide range of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and 3D-descriptors (e.g., molecular shape). nih.govmdpi.com
Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the most relevant descriptors with the biological activity. nih.govnih.gov
Validation : The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds not used in model training. nih.govnih.gov
For instance, a QSAR study on the toxicity of various benzoic acids successfully used descriptors like the partition coefficient (log P) and the energy of the LUMO (E_LUMO) to improve the prediction of toxicity. nih.gov Similarly, a predictive QSAR model for analogues of this compound could identify key structural features that enhance a desired biological effect, thereby guiding the synthesis of new, more potent compounds. Such models are powerful tools in drug discovery and materials science for rational design and for prioritizing synthetic targets. nih.gov
Advanced Methodologies and Techniques in Research on 4 Chloromethyl 2 Fluorobenzoic Acid
High-Throughput Experimentation and Automated Synthesis Platforms
High-Throughput Experimentation (HTE) has emerged as a powerful tool in chemical research, allowing for the rapid screening of a multitude of reaction conditions. In the context of 4-(Chloromethyl)-2-fluorobenzoic acid, HTE can be employed to efficiently optimize reaction parameters for its synthesis or its conversion into various derivatives. This is particularly valuable for complex reactions where multiple variables, such as catalysts, solvents, temperature, and reactant ratios, can influence the outcome. By utilizing microplate formats and robotic liquid handling, a large number of experiments can be performed in parallel, drastically reducing the time and resources required for process development.
Automated synthesis platforms further extend the capabilities of HTE by enabling the rapid creation of compound libraries. nih.govvapourtec.com Starting from this compound as a key building block, these systems can systematically introduce a wide range of substituents at different positions on the molecule. This automated approach is instrumental in medicinal chemistry for generating a diverse set of analogs for structure-activity relationship (SAR) studies. nih.gov For instance, the chloromethyl group can be reacted with various nucleophiles, and the carboxylic acid moiety can be converted into a range of esters or amides, all in an automated fashion.
Table 1: Exemplary Variables in High-Throughput Experimentation for Derivatization of this compound
| Variable | Parameters Screened |
| Nucleophile | Amines, Alcohols, Thiols, etc. |
| Catalyst | Palladium complexes, Copper salts, etc. |
| Solvent | Dichloromethane, Acetonitrile, Dimethylformamide, etc. |
| Temperature | 25°C, 50°C, 80°C, 100°C |
Chemoinformatics and Data Mining for Structure-Reactivity Correlations
Chemoinformatics and data mining play a crucial role in extracting meaningful insights from the large datasets generated by HTE and other experimental methods. By applying computational algorithms, it is possible to establish correlations between the chemical structure of this compound derivatives and their observed reactivity or biological activity. These structure-reactivity relationships (SRRs) are invaluable for predicting the properties of novel compounds and for guiding the design of future experiments.
For example, by analyzing data from a library of this compound analogs, chemoinformatic models can identify key structural features that contribute to a desired outcome, such as enhanced potency or selectivity in a biological assay. nih.gov These models can range from simple statistical analyses to more complex machine learning algorithms. The insights gained from these computational studies can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Advanced Reaction Monitoring Techniques for Process Understanding and Optimization
A deep understanding of reaction kinetics and mechanisms is essential for the development of robust and efficient chemical processes. Advanced reaction monitoring techniques, often referred to as Process Analytical Technology (PAT), provide real-time data on the progress of a chemical reaction. mt.comnih.govresearchgate.netbruker.comagcbio.com For the synthesis of this compound, PAT tools such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products over time. fu-berlin.de
This continuous stream of data allows for a more precise control of critical process parameters, leading to improved yield, purity, and safety. mt.com For instance, real-time monitoring can help identify the optimal endpoint of a reaction, preventing the formation of impurities due to over-reaction. Furthermore, the detailed kinetic information obtained from these techniques is invaluable for elucidating reaction mechanisms and for developing accurate process models.
Table 2: Application of Process Analytical Technology (PAT) in the Synthesis of this compound
| PAT Tool | Information Obtained | Application in Process Control |
| In-situ FTIR | Concentration of functional groups | Real-time monitoring of reactant consumption and product formation |
| Raman Spectroscopy | Molecular vibrations, crystal forms | Monitoring of polymorphic transformations during crystallization |
| NMR Spectroscopy | Detailed structural information | Identification of intermediates and byproducts |
Mechanistic Studies Employing Specialized Spectroscopic or Diffraction Methods
A thorough understanding of reaction mechanisms at the molecular level is crucial for rational process improvement and the discovery of new transformations. Specialized spectroscopic and diffraction techniques are employed to probe the intricate details of chemical reactions involving this compound. For instance, advanced NMR techniques can be used to characterize transient intermediates that may not be observable by conventional methods.
X-ray crystallography provides precise three-dimensional structural information about starting materials, products, and stable intermediates. nih.govdoaj.orgresearchgate.net This can reveal crucial details about bond lengths, bond angles, and intermolecular interactions, which can in turn shed light on the reaction pathway. In a study of a related compound, potassium 2-fluorobenzoate, computational DFT methods were used to investigate the mechanism of a decarboxylative cross-coupling reaction, highlighting the importance of understanding the energetics of different reaction pathways. ruhr-uni-bochum.de While not directly on this compound, such studies on structurally similar molecules provide valuable insights into the potential reaction mechanisms it may undergo.
Future Perspectives and Emerging Research Areas for 4 Chloromethyl 2 Fluorobenzoic Acid
Integration with Novel Synthetic Technologies (e.g., Photoredox Catalysis, Electrochemistry)
Modern synthetic methodologies like photoredox catalysis and electrochemistry offer green and efficient alternatives to traditional synthetic methods. The integration of 4-(chloromethyl)-2-fluorobenzoic acid with these technologies could unlock novel reaction pathways.
Photoredox Catalysis: This approach utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. princeton.edusigmaaldrich.comrsc.org The chloromethyl group of this compound could be a key functional handle in photoredox-catalyzed reactions. For instance, it could participate in dehalogenation reactions to generate a benzyl (B1604629) radical, which can then undergo various C-C or C-heteroatom bond-forming reactions.
Potential photoredox-catalyzed transformations involving this compound could include:
Cross-coupling reactions: Coupling of the benzyl radical with a variety of partners, such as alkenes, alkynes, or (hetero)arenes.
Trifluoromethylation and Perfluoroalkylation: Introduction of fluorinated moieties, which is of significant interest in medicinal chemistry.
Dual Catalysis: Combination of photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, to achieve novel transformations. sigmaaldrich.com
Electrochemistry: Electrochemical synthesis provides a powerful tool for driving redox reactions with high selectivity and sustainability. researchgate.net The carboxylic acid and chloromethyl groups of this compound are both electrochemically active.
Future research could explore:
Electrochemical Reduction: Selective reduction of the carboxylic acid to an alcohol or the chloromethyl group to a methyl group.
Electrochemical Oxidation: Anodic oxidation could lead to the formation of reactive intermediates for further functionalization.
Paired Electrosynthesis: Simultaneous oxidation and reduction of different functional groups in the same molecule or in a mixture of substrates, leading to highly efficient synthetic processes.
A hypothetical comparison of these technologies for the functionalization of this compound is presented below:
| Technology | Potential Transformation | Advantages |
| Photoredox Catalysis | C-C and C-heteroatom bond formation via radical intermediates | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways |
| Electrochemistry | Selective reduction or oxidation of functional groups | High selectivity, reagent-free redox processes, scalability |
Exploration in Materials Science Applications (e.g., Polymer Precursors, Monomers for Functional Materials)
The bifunctional nature of this compound makes it an attractive candidate as a monomer for the synthesis of functional polymers. cmu.edu The carboxylic acid and chloromethyl groups can be independently addressed to create a variety of polymer architectures.
Polymer Precursors:
Polyesters and Polyamides: The carboxylic acid group can be readily polymerized with diols or diamines to form polyesters and polyamides, respectively. The pendant chloromethyl group can then be used for post-polymerization modification, allowing for the introduction of various functional groups along the polymer backbone.
Atom Transfer Radical Polymerization (ATRP): The chloromethyl group can act as an initiator for ATRP, enabling the synthesis of well-defined polymers with controlled molecular weight and architecture. cmu.edu
Monomers for Functional Materials:
Liquid Crystals: Benzoic acid derivatives are known to be important building blocks for liquid crystalline materials. nbinno.com The specific substitution pattern of this compound could lead to the development of new liquid crystals with tailored properties.
Functional Surfaces: Polymers derived from this monomer could be grafted onto surfaces to create functional coatings with specific properties, such as antimicrobial activity or controlled wettability. cmu.edu
The table below outlines potential polymer types and their prospective applications derived from this compound.
| Polymer Type | Synthetic Route | Potential Applications |
| Polyesters/Polyamides | Polycondensation | Drug delivery, biomaterials, specialty plastics |
| Acrylates/Methacrylates | ATRP | Coatings, adhesives, functional surfaces |
Potential in the Design and Synthesis of Complex Molecular Architectures
The distinct reactivity of the carboxylic acid and chloromethyl groups allows for the use of this compound in the stepwise synthesis of complex molecules and supramolecular assemblies. nih.gov
Supramolecular Chemistry: The carboxylic acid group can participate in hydrogen bonding or coordinate to metal centers, while the chloromethyl group can be used for covalent modification. This orthogonality makes it a valuable building block for the construction of:
Metal-Organic Frameworks (MOFs): The carboxylate can coordinate to metal ions to form porous frameworks, and the chloromethyl group can be used to functionalize the pores of the MOF.
Supramolecular Polymers: Non-covalent interactions involving the carboxylic acid group can lead to the formation of self-assembled polymeric structures. mdpi.com
Self-Assembled Monolayers: The molecule could be anchored to a surface via the carboxylate, with the chloromethyl group exposed for further functionalization of the surface. nih.gov
Complex Organic Synthesis: The sequential reaction of the two functional groups can be exploited in the synthesis of complex organic molecules, including macrocycles and other intricate architectures. The fluorinated benzene (B151609) ring also provides a platform for further functionalization through aromatic substitution reactions.
Interdisciplinary Research Avenues and Collaborative Opportunities
The diverse potential applications of this compound create numerous opportunities for interdisciplinary research and collaboration.
Chemistry and Materials Science: Synthetic chemists could collaborate with materials scientists to design and synthesize novel polymers and functional materials with tailored properties.
Chemistry and Biology: The development of new pharmaceutical intermediates based on this compound would require collaboration between synthetic chemists and biologists or pharmacologists to evaluate their biological activity. researchgate.net
Chemistry and Engineering: The scale-up of synthetic processes involving photoredox catalysis or electrochemistry would benefit from the expertise of chemical engineers.
Predictive Modeling and Machine Learning for Accelerating Discovery and Synthesis
Predictive modeling and machine learning are becoming increasingly important tools in chemical research. illinois.educhemrxiv.org These approaches can be applied to accelerate the discovery of new derivatives of this compound and to optimize their synthesis.
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as catalyst loading, temperature, and reaction time, to maximize the yield and selectivity of a desired product. This can significantly reduce the time and resources required for experimental optimization.
Property Prediction: Computational models can be used to predict the properties of new molecules before they are synthesized. nih.gov This allows for the in silico screening of large virtual libraries of compounds to identify candidates with desired properties, such as specific biological activities or material characteristics.
The integration of these computational approaches with experimental work can create a closed-loop discovery and optimization cycle, significantly accelerating the pace of research and development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-fluorobenzoic acid, and how can intermediates be characterized?
- Methodological Answer : A common approach involves chloromethylation of 2-fluorobenzoic acid derivatives. For instance, methyl esters (e.g., methyl 4-chloro-2-fluorobenzoate ) can serve as intermediates. Reaction conditions may include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) for chlorination. Characterization of intermediates is typically done via H/C NMR and LC-MS to confirm functional group transformations. Chromatographic purification (HPLC or column chromatography) is recommended for isolating high-purity products .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : F NMR is critical for detecting fluorine environments, while H NMR identifies chloromethyl (-CH₂Cl) protons (~4.5–5.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 202.53). Fragmentation patterns can validate structural motifs.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to avoid moisture and light-induced decomposition. Use desiccants (e.g., silica gel) in storage containers. Stability studies under forced degradation (e.g., thermal, oxidative stress) can identify degradation pathways, as demonstrated in related fluorobenzoic acid analogs .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl (-CH₂Cl) group is susceptible to nucleophilic attack (e.g., by amines, thiols). Density Functional Theory (DFT) calculations can predict reaction pathways, while kinetic studies (e.g., monitoring by H NMR) quantify activation energies. For example, substitution with azide (NaN₃) yields azidomethyl derivatives, useful in click chemistry applications. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates .
Q. How does the fluorobenzoic acid scaffold influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The fluorine atom at the 2-position induces electron-withdrawing effects, stabilizing the carboxylic acid group but potentially accelerating hydrolysis of the chloromethyl moiety. Stability studies (pH 1–13, 25–60°C) with LC-MS monitoring can identify degradation products (e.g., 2-fluorobenzoic acid via dechlorination). Buffered solutions (e.g., phosphate, acetate) are recommended for controlled experiments .
Q. What computational strategies are effective for predicting the reactivity of this compound in drug discovery?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets (e.g., enzymes or receptors). QSAR (Quantitative Structure-Activity Relationship) studies using descriptors like logP and electrostatic potential maps correlate structural features with activity. Refer to analogs like 3,3'-difluorobiphenyl-4,4'-dicarboxylic acid for benchmarking .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer : Scaling requires optimizing catalysts (e.g., Lewis acids for directed chloromethylation) and minimizing byproducts (e.g., di-chlorinated derivatives). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress. Design of Experiments (DoE) identifies critical parameters (temperature, stoichiometry). Pilot batches should undergo rigorous impurity profiling (e.g., LC-HRMS) to meet ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
